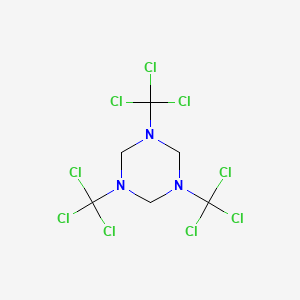
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane is a chemical compound known for its unique structure and properties It is a derivative of triazinane, characterized by the presence of three trichloromethyl groups attached to the nitrogen atoms of the triazinane ring
Preparation Methods
The synthesis of 1,3,5-Tris(trichloromethyl)-1,3,5-triazinane typically involves the reaction of trichloromethylating agents with triazinane derivatives. One common method includes the use of trichloromethyl chloroformate in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on maintaining the purity and consistency of the compound, which is crucial for its applications in various industries.
Chemical Reactions Analysis
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazinane derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane oxides, while substitution reactions can produce a variety of functionalized triazinane derivatives.
Scientific Research Applications
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex triazinane derivatives
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(trichloromethyl)-1,3,5-triazinane involves its interaction with molecular targets through its trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Tris(chloromethyl)benzene: This compound has a similar trichloromethyl functional group but is attached to a benzene ring instead of a triazinane ring. The difference in the core structure leads to variations in reactivity and applications.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene:
The uniqueness of this compound lies in its triazinane core, which provides distinct reactivity and versatility compared to its benzene-based counterparts.
Properties
CAS No. |
30805-22-2 |
|---|---|
Molecular Formula |
C6H6Cl9N3 |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
1,3,5-tris(trichloromethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C6H6Cl9N3/c7-4(8,9)16-1-17(5(10,11)12)3-18(2-16)6(13,14)15/h1-3H2 |
InChI Key |
ZGJREYUOKJFGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















